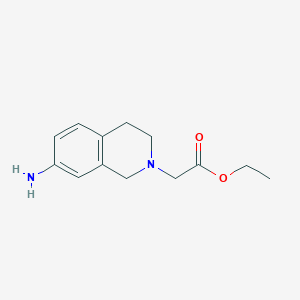
7-Amino-2-(ethoxycarbonylmethyl)-1,2,3,4-tetrahydroisoquinoline
Cat. No. B8297843
M. Wt: 234.29 g/mol
InChI Key: ARJUTMKECPODHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05789595
Procedure details


1.1 g of 2-(ethoxycarbonylmethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline was dissolved in 20 ml of ethanol, and a catalytic amount of 10% palladium-carbon was added to the solution. The solution was stirred overnight in hydrogen atmosphere. The catalyst was separated by filtration and the solvent was distilled off under reduced pressure to obtain 0.88 g of 7-amino-2-(ethoxycarbonylmethyl)-1,2,3,4-tetrahydroisoquinoline, which was an oily product. This product with no further purification was dissolved in 10 ml of N,N-dimethylformamide (DMF), and 1.3 g of 1-(benzyloxy-carbonyl)-4-(carboxymethoxy)piperidine and 1.1 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide which have been separately synthesized were added to the solution. After adding water, the solution was extracted with ethyl acetate, washed with saturated aqueous solution of sodium hydrogencarbonate and saturated aqueous solution of sodium chloride in this order, and dried with anhydrous sodium sulfate. After separating the desiccant by filtration, the product was purified by silica gel column chromatography to obtain 1.7 g of 7-[1-(benzyloxycarbonyl)piperidine-4-yloxyacetylamino]-2-(ethoxycarbonylmethyl)-1,2,3,4-tetrahydroisoquinoline. (Yield: 90%, oily product).
Name
2-(ethoxycarbonylmethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline
Quantity
1.1 g
Type
reactant
Reaction Step One



Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][N:7]1[CH2:16][CH2:15][C:14]2[C:9](=[CH:10][C:11]([N+:17]([O-])=O)=[CH:12][CH:13]=2)[CH2:8]1)=[O:5])[CH3:2]>C(O)C.[H][H].[C].[Pd]>[NH2:17][C:11]1[CH:10]=[C:9]2[C:14]([CH2:15][CH2:16][N:7]([CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:8]2)=[CH:13][CH:12]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
2-(ethoxycarbonylmethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)CN1CC2=CC(=CC=C2CC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
palladium-carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was separated by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C2CCN(CC2=C1)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.88 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
